molecular formula C22H19N3O3 B2625635 3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-86-2

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2625635
M. Wt: 373.412
InChI Key: HXNLCIWLBFJBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, and these compounds can be selectively elaborated along multiple growth vectors . Access to the 5-methoxy-pyrazolo[3,4-c]pyridine was recently reported by Silva Júnior et al. in an adaptation of the procedure first reported by Chapman and Hurst based on the classical Huisgen indazole synthesis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Scientific Research Applications

Synthesis and Properties of Heterocyclic Systems

  • Synthesis of Azoic Compounds : Research has shown that the synthesis of azoic compounds through the coupling reaction of 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yldiazonium chloride with phenols and phenolic derivatives, including structures similar to the mentioned compound, leads to the formation of pyrazolo[5,1-c]benzo[1,2-e][1,2,4]triazines. These compounds exhibit intense absorption maxima, characteristic of the azo group, which is crucial in various chemical applications (Niþu et al., 2008).

Novel Heterocyclic Compounds Synthesis

  • Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines Synthesis : The compound under study is structurally related to the synthesis of naphtho[2,1-b]furan-2-yl derivatives, leading to new pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines. These compounds are synthesized using various reagents, providing a platform for the development of novel heterocyclic compounds with potential applications in pharmaceuticals (Abdelhamid et al., 2012).

Anticancer and Antimicrobial Applications

  • Synthesis of Oxazole Clubbed Pyridyl-Pyrazolines : Research includes the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, indicating potential anticancer and antimicrobial applications. The study of these compounds at the National Cancer Institute (NCI, USA) against 60 cancer cell lines revealed significant potency, highlighting their potential in medical research (Katariya et al., 2021).

Synthesis of Benzoxazinone Inhibitors

  • Optimization of HNE Inhibitors : The hit-to-lead optimization in the synthesis of HNE inhibitors involves compounds structurally related to the query compound. These compounds have shown significant stability in rat plasma, indicating their potential as pharmacological agents (Shreder et al., 2009).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking Studies : Another aspect of research involves molecular docking and quantum chemical calculations for similar compounds. These studies are crucial in understanding the interactions of such molecules at the molecular level, which can inform drug design and other applications in chemistry and biology (Viji et al., 2020).

properties

IUPAC Name

3-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-7-3-6-17-19-13-18(15-4-2-5-16(26)12-15)24-25(19)22(28-21(17)20)14-8-10-23-11-9-14/h2-12,19,22,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNLCIWLBFJBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.